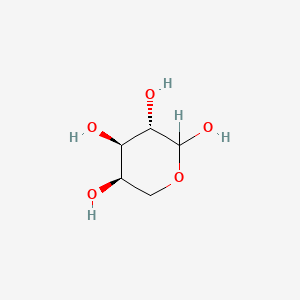

D-arabinopyranose

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of D-arabinopyranose and its derivatives has been a subject of interest due to their importance in biochemistry and pharmaceuticals. For example, the enzymatic synthesis of L-arabinose esters from L-arabinopyranose and Divinyl Adipate demonstrates a two-step process involving enzymatic catalysis and radical polymerization (Borges & Balaban, 2014). Another study outlines the synthesis of orthogonally protected d-arabinopyranose as a C-glycosyl donor, highlighting an eight-step sequence starting from thiophenyl α-d-mannopyranoside (Osman, Larsen, & Simpson, 2009).

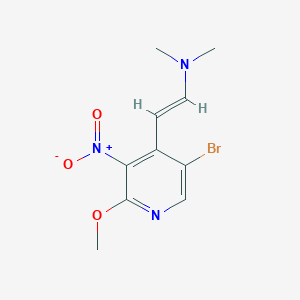

Molecular Structure Analysis

The structural analysis of D-arabinopyranose derivatives is crucial for understanding their chemical behavior. For instance, the X-ray crystal structure analysis of D-arabinopyranose derivatives provides insights into their molecular configuration and potential for chemical transformations (Osman, Larsen, & Simpson, 2009).

Chemical Reactions and Properties

D-arabinopyranose undergoes various chemical reactions, forming a wide range of derivatives with diverse properties. One study demonstrates the synthesis of 5-thio-D-arabinopyranose from D-pentono-1,4-lactones, showcasing the compound's potential in synthetic chemistry (Lalot, Stasik, Demailly, & Beaupère, 2003).

Physical Properties Analysis

The physical properties of D-arabinopyranose and its derivatives, such as density, viscosity, and ultrasonic velocity, offer insights into their solute-solvent interactions. These properties are studied through experimental measurements and quantum chemical calculations, contributing to our understanding of their behavior in solutions (Raman, Ponnuswamy, Kolandaivel, & Perumal, 2008).

Chemical Properties Analysis

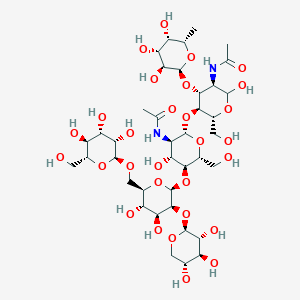

The chemical properties of D-arabinopyranose, such as its reactivity and the formation of glycoconjugates, are crucial for its application in biochemistry and pharmaceuticals. The enzymatic synthesis of labeled or unlabeled GDP-D-arabinopyranoside highlights its role as a precursor for glycoconjugate synthesis, demonstrating the compound's versatility and importance (Park, Pastuszak, Mengeling, Turco, & Elbein, 1997).

Applications De Recherche Scientifique

Biosynthesis of D-arabinose in Mycobacteria

- Scientific Field : Microbiology

- Summary of Application : D-arabinose plays a crucial role in the biosynthesis of cell-wall arabinogalactan and lipoarabinomannan polysaccharides of mycobacteria . This has implications for antimycobacterial therapy .

- Methods of Application : The first step of the proposed decaprenyl-phospho-arabinose biosynthesis pathway in Mycobacterium tuberculosis and related actinobacteria is the formation of d-ribose 5-phosphate from sedoheptulose 7-phosphate .

- Results or Outcomes : Decaprenyl-phospho-arabinose has been a lead compound for the chemical synthesis of substrates for mycobacterial arabinosyltransferases and of new inhibitors and potential antituberculosis drugs .

β-Galactosidase/α-L-Arabinopyranosidase from Paenibacillus polymyxa KF-1

- Scientific Field : Biochemistry

- Summary of Application : A novel β-galactosidase/α-L-arabinopyranosidase (PpBGal42A) of the glycoside hydrolase family 42 (GH42) from Paenibacillus polymyxa KF-1 was identified and functionally characterized .

- Methods of Application : The enzyme was cloned, expressed, purified, and characterized . It was shown to have an optimal temperature and pH of 30 °C and 6.0 .

- Results or Outcomes : PpBGal42A hydrolyzed p NP-β-D-galactoside and p NP-α-L-arabinopyranoside . It exhibits significant degradative activity towards citrus pectin when combined with pectinase .

UDP-arabinopyranose Mutase Gene Expressions in Nicotiana tabacum

- Scientific Field : Plant Biology

- Summary of Application : UDP-arabinopyranose mutase gene expressions are required for the biosynthesis of the arabinose side chain of both pectin and arabinoxyloglucan, and normal leaf expansion in Nicotiana tabacum .

- Methods of Application : The role of UAMs and arabinan side chains was analyzed by generating RNAi transformants (NtUAM-KD) to down-regulate all four of the UAM members .

- Results or Outcomes : The NtUAM-KD showed abnormal leaf development in the form of a callus-like structure and many holes in the leaf epidermis . A clear reduction in the pectic arabinan content was observed in the tissue of the NtUAM-KD leaf .

Arabinose Metabolism and Function in Plants

- Scientific Field : Plant Biology

- Summary of Application : Arabinose is a key plant sugar that is present throughout the plantae, even before the divergence of the land plant lineage . It is found predominantly in the furanose form rather than in the thermodynamically more stable pyranose form .

- Methods of Application : The processes and proteins involved in l-Ara de novo synthesis, l-Ara interconversion, and the assembly and recycling of l-Ara-containing cell wall polymers and proteins are studied .

- Results or Outcomes : Arabinose residues are essential components in a number of polymers including rhamnogalacturonan-I and II (RG-I and II), grass xylan and the xyloglucans (XyGs) of selected species, as well as proteins such as arabinogalactan proteins (AGPs) and extensins that form part of the plant cell wall .

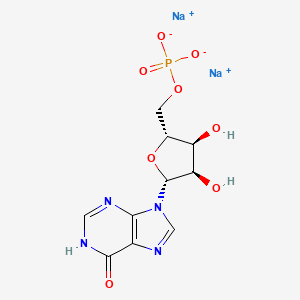

Interconversion of UDP-Arabinopyranose and UDP-Arabinofuranose

- Scientific Field : Biochemistry

- Summary of Application : Nucleotide sugar mutases have been demonstrated to interconvert UDP- l -arabinopyranose (UDP-Ara p ) and UDP- l -arabinofuranose (UDP-Ara f ) in rice ( Oryza sativa ) .

- Methods of Application : The interconversion process is studied using biochemical methods .

- Results or Outcomes : The interconversion of UDP-Ara p and UDP-Ara f is crucial for the biosynthesis of arabinofuranosyl (Ara f) residues .

Orientations Futures

Research suggests that UAMs are required for Ara side chain biosynthesis in both RG-I and AXG in Solanaceae plants, and that arabinan-mediated cell wall networks might be important for normal leaf expansion . This opens up new avenues for research into the role of arabinose in plant development and the potential applications of this knowledge in agriculture and biotechnology .

Propriétés

IUPAC Name |

(3S,4R,5R)-oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-ZRMNMSDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316251 | |

| Record name | D-Arabinopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-arabinopyranose | |

CAS RN |

28697-53-2 | |

| Record name | D-Arabinopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28697-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Arabinopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028697532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Arabinopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,4R,5R)-oxane-2,3,4,5-tetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine](/img/structure/B1146290.png)